Product packaging for 2-Oxo-2-(3-pyridyl)acetamide(Cat. No.:CAS No. 122125-45-5)

2-Oxo-2-(3-pyridyl)acetamide

Cat. No.: B056297
CAS No.: 122125-45-5
M. Wt: 150.13 g/mol
InChI Key: ZMZOBOADVZPDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(3-pyridyl)acetamide is a high-purity synthetic intermediate of significant interest in medicinal chemistry and neuroscience research. This compound features a pyridine heterocycle linked to an acetamide moiety via a reactive 2-oxo (keto) group, making it a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its potential role as a precursor for the development of kinase inhibitors, enzyme modulators, and other bioactive compounds that target the central nervous system. The pyridyl ring system is a common pharmacophore in pharmaceuticals, often contributing to hydrogen bonding and coordination with biological targets. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop novel therapeutic candidates for conditions such as neurodegenerative diseases and psychiatric disorders. This product is intended for laboratory research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O2 B056297 2-Oxo-2-(3-pyridyl)acetamide CAS No. 122125-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122125-45-5

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-oxo-2-pyridin-3-ylacetamide

InChI

InChI=1S/C7H6N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4H,(H2,8,11)

InChI Key

ZMZOBOADVZPDEK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)C(=O)N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(=O)N

Synonyms

3-Pyridineacetamide,alpha-oxo-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Oxo 2 3 Pyridyl Acetamide and Its Derivatives

Strategies for Constructing the 2-Oxo-2-(3-pyridyl)acetamide Core

The formation of the central this compound structure can be achieved through both multi-step and one-pot synthetic routes.

Multi-step Reaction Pathways

Multi-step synthesis provides a versatile approach to constructing complex derivatives of 2-oxo-2-(pyridin-3-yl)acetamide. researchgate.net These pathways often involve the sequential formation of different parts of the molecule, allowing for the introduction of various substituents.

A common multi-step approach involves the initial synthesis of a core heterocyclic system, which is then functionalized with the 2-oxo-N-(pyridin-3-yl)acetamide moiety. For instance, the synthesis of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives has been reported. researchgate.net These compounds were synthesized through a series of reactions, demonstrating the adaptability of multi-step pathways in generating a library of related compounds. researchgate.net

Another example involves the synthesis of 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives. The synthetic pathway for these compounds involves several steps to construct the desired analogues. researchgate.net

The following table summarizes representative examples of this compound derivatives synthesized via multi-step reactions.

Compound NameStarting MaterialsKey Reaction StepsReference
2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivativesPyrrole derivatives, oxalyl chloride, 3-aminopyridineAcylation, amide coupling researchgate.net
2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamideDiaryl-pyrrole precursors, oxalyl chloride, 3-aminopyridinePyrrole synthesis, acylation, amidation researchgate.net
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide2-aminothiazole, ethyl acetoacetate, formamide, pyridine-2-carboxylic acid chlorideCyclization, Acylation evitachem.com

One-pot Synthetic Approaches

One-pot syntheses offer an efficient and atom-economical alternative to multi-step procedures by combining multiple reaction steps in a single flask without isolating intermediates.

A notable example is the Ugi multi-component reaction, which has been utilized to rapidly generate a library of 2-(N-arylamido)-2-(pyridin-3-yl)acetamides. nih.gov This one-pot reaction combines an aldehyde (pyridine-3-carboxaldehyde), an amine, a carboxylic acid, and an isocyanide to afford the desired product in a single step. nih.gov This method is particularly advantageous for exploring structure-activity relationships by easily varying the different components. nih.gov

Another one-pot strategy involves the synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide and various amines. beilstein-journals.org This method proceeds through a recyclization of the starting material in the presence of an amine. beilstein-journals.org While not directly yielding this compound, it demonstrates the power of one-pot reactions in constructing complex heterocyclic systems containing an acetamide (B32628) moiety. beilstein-journals.orgresearchgate.net

The following table highlights examples of compounds synthesized using one-pot methodologies.

Compound NameReactantsReaction TypeReference
(R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamidepyridine-3-carboxaldehyde, 4-tert-butylaniline, furan-2-carboxylic acid, tert-butylisocyanideUgi multi-component reaction nih.gov
6-alkyl-2-methyl-7-aryl-6,7-dihydro-1H-pyrrolo[3,4-b]pyridine-4,5-dionesN-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide, various aminesCondensation and recyclization beilstein-journals.org
2-substituted (1,2,5-triarylpyrrolo[3,2-c]pyridin-3-yl)-N-arylacetamide derivativesInexpensive and readily available starting materialsDomino reaction researchgate.net

Functionalization and Derivatization Strategies

Further diversification of the this compound scaffold can be achieved through various functionalization reactions.

N-Acylation Reactions

N-acylation is a fundamental reaction for the formation of the amide bond in this compound and its derivatives. This reaction typically involves the coupling of a carboxylic acid or its activated derivative (e.g., acyl chloride) with an amine.

The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, for example, was achieved through the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid. nih.gov This highlights the general applicability of N-acylation in preparing a wide range of amide-containing compounds. Various coupling agents and conditions can be employed to facilitate this transformation, including the use of iodine to promote quantitative N-acylation under mild, solvent-free conditions. researchgate.net

Heterocyclization Routes Involving the 2-Oxoacetamide (B1243867) Moiety

The 2-oxoacetamide moiety can serve as a versatile building block for the construction of more complex heterocyclic systems.

For example, the intramolecular hetero-cyclization of ethyl 4-(2-cyanoacetamido)benzoate with acetylacetone (B45752) in the presence of a basic catalyst leads to the formation of a 4,6-dimethyl-2-oxo-pyridine derivative. nih.gov Similarly, the reaction of 2-cyano-N-(4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazol-3(2H)-yl)acetamide with arylidenemalononitriles results in the formation of 2-oxo-1,2-dihydropyridine derivatives. scirp.org These examples demonstrate how the 2-oxoacetamide functionality can be a key participant in cyclization reactions to generate diverse heterocyclic scaffolds.

Copper-Catalyzed C(sp³)–H Amidination for Oxoacetamide Derivatives

Copper-catalyzed C(sp³)–H amidation has emerged as a powerful tool for the direct formation of C-N bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. beilstein-journals.orgd-nb.info This methodology allows for the direct conversion of a C-H bond into a C-N bond.

While specific examples for the direct synthesis of this compound via this method are not extensively reported, the general principles of copper-catalyzed C-H amidation are well-established. beilstein-journals.orgnih.gov These reactions often involve a copper catalyst, an oxidant, and an amide source. rsc.org For instance, copper-catalyzed oxidative benzylic C(sp³)–H amination has been developed for the direct synthesis of benzylic carbamates. rsc.org Mechanistic studies suggest that these reactions can proceed through the generation of a nitrene intermediate which then undergoes C-H insertion. nih.gov The application of such strategies to suitable precursors could provide a novel and efficient route to this compound and its derivatives.

Reagents and Reaction Conditions in this compound Synthesis

The preparation of this compound and its derivatives can be achieved through several synthetic routes, each employing specific reagents and conditions. One direct and relevant method is the hydration of a corresponding α-keto nitrile. For instance, the synthesis of the closely related 2-(2-Chloro-pyridin-3-yl)-2-oxo-acetamide is accomplished through the hydration of (2-Chloro-pyridin-3-yl)-oxo-acetonitrile. derpharmachemica.com This reaction proceeds in the presence of concentrated sulfuric acid, with water and sodium chloride, at a controlled temperature of 35-40°C. derpharmachemica.com After the reaction, the mixture is quenched in ice-water and extracted with a solvent like ethyl acetate (B1210297). derpharmachemica.com

Another versatile method for producing derivatives is the multi-component Ugi reaction. This approach can synthesize complex N-substituted 2-(pyridin-3-yl) acetamide derivatives by combining pyridine-3-carboxaldehyde, an amine (e.g., 4-tert-butylaniline), a carboxylic acid (e.g., furan-2-carboxylic acid), and an isocyanide (e.g., tert-butylisocyanide). nih.gov This reaction is typically performed in a solvent such as methanol (B129727) at ambient temperature for an extended period, for example, 16 hours. nih.gov

Oxidative amidation of arylglyoxals with amines provides another pathway to α-ketoamides. This transformation can be mediated by reagents like selenium dioxide, often accelerated by microwave irradiation. nih.gov

Solvents and catalysts are critical in the synthesis of this compound and its analogs, influencing reaction rates, yields, and selectivity.

Solvents: The choice of solvent depends on the specific reaction methodology.

In the Ugi reaction for synthesizing derivatives, methanol is used to dissolve the multiple components and facilitate the reaction at room temperature. nih.gov

For copper-catalyzed cross-coupling reactions to form N-pyridyl-α-ketoamides, polar aprotic solvents like DMSO (dimethyl sulfoxide) have been found to be highly effective. researchgate.net

In selenium dioxide-mediated oxidative amidation, a mixed solvent system such as DCM/1,4-dioxane can be employed. nih.gov

Some modern, environmentally friendly approaches aim for solvent-free conditions , which is particularly relevant for industrial applications. rsc.org

Catalysts: Catalysis is central to many modern synthetic methods for α-ketoamides.

Metal Catalysts: Copper and palladium are the most common metals used. researchgate.net For example, a copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines to yield α-ketoamides found Cu(OAc)₂ to be the most efficient catalyst among various copper salts tested. researchgate.net Iron nanocomposites have also been used as recyclable, bifunctional catalysts for the oxidation of alkenes to α-keto acids, which are precursors to the amides. organic-chemistry.org

Non-Metal Catalysts: Iodine-based catalysts are frequently used in non-metal-catalyzed syntheses. researchgate.net In recent green chemistry approaches, a glucose-based carbonaceous material (GCM) has been shown to be a high-performance, reusable, metal-free catalyst for the oxidative coupling of α-ketoaldehydes with amines. rsc.org This catalyst possesses both acidic (–COOH) and oxidizing (–OH) functional groups on its surface. rsc.org

Reagent-Mediators: In some cases, a stoichiometric reagent acts as a mediator rather than a true catalyst. Selenium dioxide is used in the oxidative amidation of arylglyoxals, where it is consumed during the reaction. nih.gov

The following table summarizes the roles of various solvents and catalysts in the synthesis of related α-ketoamides.

Reaction TypeCatalystSolventRole of Catalyst/SolventReference
Copper-Catalyzed Cross-CouplingCu(OAc)₂DMSOCu(OAc)₂ provides the most efficient catalysis for C-N and C=O bond formation. DMSO is an effective polar aprotic solvent for the reaction. researchgate.net
Ugi Multi-Component ReactionNone (self-promoted)MethanolMethanol serves as the solvent to dissolve the four reactants. nih.gov
Oxidative AmidationSelenium Dioxide (Mediator)DCM/1,4-DioxaneSeO₂ mediates the oxidative amidation of the glyoxal. The solvent system facilitates the reaction under microwave conditions. nih.gov
Green Oxidative CouplingGlucose-Based Carbonaceous Material (GCM)Solvent-FreeGCM acts as a reusable, metal-free catalyst with acidic and oxidizing properties. rsc.org

Optimizing reaction parameters such as catalyst type, oxidant, solvent, and temperature is crucial for maximizing the yield and purity of the desired product. A systematic approach to optimization is often documented in the development of new synthetic methods.

For the copper-catalyzed synthesis of N-(2-pyridyl)-α-ketoamides, a comprehensive optimization was performed. researchgate.net The key findings are summarized below:

Catalyst Screening: Various copper salts were tested, including Cu(OAc)₂, CuBr, CuCl, CuI, and Cu(OTf)₂. Cu(OAc)₂ provided the highest yield, demonstrating its superior catalytic activity for this specific transformation. researchgate.net

Oxidant Evaluation: Different oxidants were screened, and molecular oxygen (O₂) was identified as the most effective, highlighting a green chemistry aspect of using air as the oxidant. researchgate.net

Solvent Choice: The reaction was tested in several solvents, such as DMSO, DMF, and toluene. DMSO proved to be the optimal solvent, leading to the highest product yield. researchgate.net

Temperature and Time: The reaction temperature was optimized to 120°C, with a reaction time of 8 hours, to achieve the best results. researchgate.net

The following data table illustrates the effect of different catalysts and oxidants on the yield of a model reaction for an α-ketoamide synthesis, based on findings in the literature. researchgate.net

EntryCatalyst (5 mol%)Oxidant (2.0 equiv)SolventYield (%)
1Cu(OAc)₂O₂DMSO81
2CuBrO₂DMSO65
3CuClO₂DMSO62
4CuIO₂DMSO55
5Cu(OTf)₂O₂DMSO73
6Cu(OAc)₂TBHPDMSO58
7Cu(OAc)₂K₂S₂O₈DMSO45

Similarly, in the selenium dioxide-mediated synthesis of α-ketoamides, parameters were adjusted to find optimal conditions. It was found that constrained amines like piperazine (B1678402) and piperidine (B6355638) gave higher conversions, and the reaction was significantly accelerated using microwave irradiation at 100°C for 20 minutes. nih.gov The hydration of nitriles to amides is also sensitive to conditions; the reaction to form 2-(2-Chloro-pyridin-3-yl)-2-oxo-acetamide was optimized to a temperature of 35-40°C to ensure efficient conversion without significant side product formation. derpharmachemica.com

Industrial Production Methodologies for Related Compounds

Methodologies suitable for industrial production must be scalable, cost-effective, safe, and environmentally conscious. For α-ketoamides and their precursors, several strategies align with these principles.

One practical and scalable approach is the hydration of α-keto nitriles. The synthesis of 2-(2-Chloro-pyridin-3-yl)-2-oxo-acetamide from its corresponding nitrile using concentrated sulfuric acid is a process that uses readily available, inexpensive bulk chemicals and can be performed in standard reactors, making it suitable for larger-scale production. derpharmachemica.com

Conventional chemical syntheses for α-keto acids, which are direct precursors to α-ketoamides via amidation, include Friedel-Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride. mdpi.com While effective, these routes can involve hazardous reagents. mdpi.com

Modern industrial approaches increasingly focus on green and catalytic methods.

Catalytic Biomass Conversion: The conversion of α-hydroxy acids, which can be derived from biomass, into α-keto acids or esters via catalytic oxidation or dehydrogenation is a promising route for sustainable industrial production. mdpi.com

Solvent-Free Catalysis: The use of a reusable, glucose-based carbonaceous catalyst for the synthesis of α-ketoamides from α-ketoaldehydes and amines under solvent-free conditions is a highly attractive industrial method. rsc.org This process avoids the cost and environmental impact of solvent use and recovery, and the catalyst's reusability lowers operational costs. rsc.org

Electrochemical Synthesis: Electrochemical methods are gaining traction as a green alternative. For example, the anodic oxidation of aryl methyl ketones in methanol can directly produce α-keto acid methyl esters, which can then be converted to amides. mdpi.com These methods offer operational simplicity and enhanced safety. mdpi.com

These advanced methodologies demonstrate a shift towards more sustainable and efficient processes for the industrial-scale synthesis of valuable α-ketoamide compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxo 2 3 Pyridyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 2-Oxo-2-(3-pyridyl)acetamide reveals a distinct set of signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The spectrum is characterized by signals from the aromatic protons of the pyridine (B92270) ring and the protons of the acetamide (B32628) group.

The protons on the pyridine ring, being in different electronic environments, exhibit distinct chemical shifts. The protons of the primary amide group (-CONH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H7.30 - 9.15Multiplet4H
-CONH₂7.60 - 8.20Broad Singlet2H

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of this compound displays signals corresponding to each unique carbon atom.

The carbonyl carbons of the ketone and amide groups are typically observed at the downfield end of the spectrum due to the deshielding effect of the electronegative oxygen atoms. The aromatic carbons of the pyridine ring resonate in the characteristic region for sp²-hybridized carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ketone)~193
C=O (Amide)~165
Pyridine-C123 - 154

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the vibrations of bonds.

The Fourier Transform Infrared (FT-IR) spectrum of this compound provides direct evidence for the presence of its key functional groups. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key absorptions include the N-H stretching vibrations of the primary amide, the C=O stretching vibrations of the ketone and amide carbonyl groups, and the characteristic vibrations of the pyridine ring.

Table 3: FT-IR Spectroscopic Data for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide)3400 - 3200Strong, Broad
C=O Stretch (Ketone)~1700Strong
C=O Stretch (Amide I)~1680Strong
N-H Bend (Amide II)~1600Medium
C=N, C=C Stretch (Pyridine)1600 - 1400Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of specific bonds.

The fragmentation pattern would likely involve the loss of the amide group (·CONH₂) and the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of the pyridinoyl cation.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
150[M]⁺
106[M - CONH₂]⁺
78[C₅H₄N]⁺

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The pyridine ring and the carbonyl groups are the principal chromophores in the molecule. The π → π* transitions, typically of high intensity, arise from the conjugated system of the pyridine ring. The n → π* transitions, which are generally of lower intensity, are associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups. The exact position and intensity of these absorption bands can be influenced by the solvent polarity.

Electron Spin Resonance (ESR) Spectroscopy (for complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying metal complexes containing unpaired electrons. While there is no specific literature detailing the ESR spectroscopy of this compound complexes, this method would be critical for characterizing its coordination compounds with paramagnetic metal ions, such as copper(II) or iron(III). nih.gov

In a hypothetical scenario where this compound acts as a ligand, ESR spectroscopy would provide significant insights into the electronic structure and coordination environment of the metal center. The resulting spectrum, a plot of microwave absorption against the magnetic field, would yield parameters like the g-factor and hyperfine coupling constants. These parameters are indicative of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar), the nature of the metal-ligand bonding, and the delocalization of the unpaired electron onto the ligand. nih.gov For instance, the analysis of the g-tensor values could help determine the ground electronic state of the metal ion, such as dx²-y² in a distorted octahedral copper(II) complex. nih.gov

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₇H₆N₂O₂), the theoretical elemental composition can be calculated based on its molecular formula.

Although specific experimental data from the synthesis of this compound is not available in the reviewed literature, the standard procedure involves combusting a small, precise amount of the compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). The experimental percentages are then compared to the calculated theoretical values. A close agreement between the experimental and theoretical percentages would confirm the empirical formula and support the purity of the sample.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011784.07756.00%
HydrogenH1.00866.0484.03%
NitrogenN14.007228.01418.67%
OxygenO15.999231.99821.31%
Total 150.137 100.00%

Note: This table is based on theoretical calculations.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would first reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group. These parameters define the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. For example, related pyridylacetamide derivatives have been found to crystallize in various systems, such as the monoclinic system. iucr.org This information is fundamental for understanding the packing of molecules in the solid state.

The detailed structural data from X-ray diffraction allows for a thorough analysis of intermolecular interactions, which govern the crystal packing and influence the material's physical properties. For this compound, one would expect to observe various non-covalent interactions.

Hydrogen Bonding: The presence of the amide group (-CONH₂) provides both a hydrogen bond donor (N-H) and acceptors (C=O). These groups can form robust intermolecular hydrogen bonds, often leading to the formation of chains, sheets, or more complex three-dimensional networks. iucr.org

Pi-Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions with neighboring pyridine rings. These interactions, where the planes of the aromatic rings are arranged in a parallel or offset fashion, are crucial for stabilizing the crystal structure.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. While no polymorphs of this compound have been reported, this is a common phenomenon in acetamide-containing molecules. Computational crystal structure prediction methods, often used in conjunction with experimental screening, can help to identify potentially stable polymorphic forms. These studies are vital in pharmaceutical and materials science to ensure the selection of the most stable and appropriate crystalline form of a compound.

Theoretical and Computational Chemistry of 2 Oxo 2 3 Pyridyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-Oxo-2-(3-pyridyl)acetamide and its analogues, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in elucidating their molecular structure, electronic characteristics, and reactivity. nih.govresearchgate.net

Geometric Optimization and Conformer Analysis

Geometric optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. conflex.net For molecules with rotatable bonds, like this compound, multiple conformers can exist. Conformer analysis involves identifying these different spatial arrangements and their relative energies to find the most stable, and therefore most populated, conformer. conflex.netrsc.org

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Gap, Global Reactivity Descriptors)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. wuxiapptec.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

DFT calculations are used to determine the HOMO and LUMO energies and map their distribution across the molecule. scispace.com For acetamide (B32628) derivatives, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient sites, indicating the likely locations for nucleophilic and electrophilic attack, respectively. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.com These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

This table is generated based on established theoretical chemistry principles.

Studies on similar compounds have shown that modifications to the molecular structure, such as the introduction of different substituents, can significantly alter the HOMO-LUMO gap and, consequently, the reactivity descriptors. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. nih.gov

Nucleus-Independent Chemical Shifts (NICS) Analysis

Nucleus-Independent Chemical Shifts (NICS) analysis is a computational method used to assess the aromaticity of a cyclic system. nih.gov It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of an aromatic ring, while a positive value suggests anti-aromaticity.

For the pyridine (B92270) ring in this compound, NICS calculations can quantify its aromatic character. The degree of aromaticity can influence the molecule's stability, electronic properties, and its interactions with biological targets. Research has shown a correlation between NICS values and the biological activity of certain heterocyclic compounds. nih.gov

Electron Density Analysis

Analysis of the total electron density distribution provides insights into the charge distribution and reactive sites within a molecule. researchgate.net Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack.

The molecular electrostatic potential (MEP) is a related concept that maps the electrostatic potential onto the electron density surface. mdpi.com It provides a visual representation of the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). For related molecules, the oxygen atoms of the carbonyl groups are typically the most electronegative, representing sites for potential hydrogen bonding. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. samipubco.com This method is widely used in drug discovery to understand the binding mode of a ligand and to predict its binding affinity. nih.govresearchgate.netdntb.gov.ua

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. mdpi.com

For example, docking studies on similar acetamide derivatives have revealed their potential to bind to the active sites of enzymes like α-glucosidase and various kinases. researchgate.net The insights gained from these simulations can guide the design of more potent and selective inhibitors. nih.gov The binding energy, often expressed in kcal/mol, is calculated to estimate the strength of the interaction, with more negative values indicating a stronger binding affinity. researchgate.net

Prediction of Ligand-Binding Cavities and Binding Affinities

Computational docking is a primary tool for predicting how a ligand, such as this compound, might interact with a biological target. This method models the ligand's conformation within the binding site of a protein, estimating the binding affinity through scoring functions. For instance, studies on similar acetamide derivatives have successfully employed molecular docking to predict interactions with various receptors. In one such study, derivatives of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide were docked against the insulin-like growth factor-1 receptor (IGF-1R), revealing potential non-covalent interactions. dntb.gov.uanih.gov Similarly, docking studies on other acetamide-containing compounds have been used to estimate binding energies and identify key interacting residues within the active sites of enzymes like α-glucosidase and various kinases. researchgate.netnih.gov These approaches could be directly applied to this compound to identify its potential biological targets and predict the strength of these interactions.

Elucidation of Intermolecular Interactions with Biological Targets

Understanding the specific non-covalent interactions between a ligand and its target is crucial for rational drug design. Computational methods can elucidate these interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the study of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, molecular docking predicted various non-covalent interactions that stabilize the ligand-receptor complex. nih.gov The pyridine ring, a key feature of this compound, is a common scaffold in pharmaceuticals known for its ability to participate in a wide range of biological interactions. researchgate.net The oxo and acetamide groups are also capable of forming significant hydrogen bonds, which would likely play a critical role in the binding of this compound to a biological target.

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability over time. While no specific MD simulation studies for this compound were found, this technique is frequently applied to similar compounds. For example, MD simulations have been used to assess the stability of complexes between various acetamide derivatives and their protein targets, confirming the binding modes predicted by molecular docking. researchgate.net Such simulations for this compound would be invaluable for validating docking poses and understanding the flexibility of the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized analogs. Numerous QSAR studies have been conducted on compounds containing acetamide and pyridine scaffolds. eijppr.comfabad.org.trnih.govniscpr.res.intandfonline.com For instance, 3D-QSAR models have been developed for N-[Alkyl or Un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b] dntb.gov.uaeijppr.com thiazin-2-yl)acetamide derivatives to elucidate the structural features required for their antifungal activity. eijppr.com A QSAR study on this compound and its analogs would involve generating a dataset of related compounds with measured biological activities, calculating various molecular descriptors, and then building a predictive model.

Table 1: Representative Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesRelevance
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesDescribes the electronic aspects of the molecule, influencing electrostatic interactions and reactivity.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule, affecting how it fits into a binding site.
Hydrophobic LogP, Polar surface area (PSA)Indicates the molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions.
Topological Connectivity indices, Shape indicesNumerical descriptors of molecular topology, capturing aspects of branching and shape.

In Silico ADMET Predictions (Methodological Considerations)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Various computational tools and web servers are available for these predictions. researchgate.netrsc.orgbohrium.comresearchgate.net For this compound, a typical in silico ADMET analysis would involve using its chemical structure to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. The predictions are based on models built from large datasets of experimental data.

Table 2: Common In Silico ADMET Prediction Parameters

ParameterPredicted PropertyImportance
Absorption Human intestinal absorption (HIA), Caco-2 permeabilityPredicts how well the compound is absorbed from the gut into the bloodstream.
Distribution Blood-brain barrier (BBB) penetration, Plasma protein bindingIndicates where the compound will go in the body and if it can reach its target.
Metabolism Cytochrome P450 (CYP) inhibition/substrate predictionForesees how the compound might be broken down by the body and potential drug-drug interactions.
Excretion Renal clearanceEstimates how the compound is eliminated from the body.
Toxicity Ames test for mutagenicity, hERG inhibition (cardiotoxicity)Predicts potential harmful effects of the compound.

Computational Crystal Structure Prediction

Predicting the crystal structure of a molecule from its chemical diagram is a challenging but important area of computational chemistry, as the solid-state packing can influence properties like solubility and stability. researchgate.net While no specific crystal structure predictions for this compound were identified, the methodologies exist to perform such a study. nih.govresearchgate.net This would typically involve a systematic search of possible packing arrangements and ranking them based on their calculated lattice energies. The predicted structures can then be compared with experimental data from X-ray diffraction if available.

Chemical Reactivity and Mechanistic Pathways of 2 Oxo 2 3 Pyridyl Acetamide

Oxidation Reactions and Product Characterization

While specific studies on the oxidation of 2-Oxo-2-(3-pyridyl)acetamide are not extensively documented, the presence of the pyridine (B92270) ring suggests potential oxidation at the nitrogen atom. Treatment with oxidizing agents such as hydrogen peroxide or a peroxy acid could lead to the formation of the corresponding pyridine N-oxide. This transformation would alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.

Under more vigorous oxidative conditions, degradation of the molecule could occur, cleaving the carbon-carbon and carbon-nitrogen bonds. The characterization of such oxidation products would likely involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate the resulting structures.

Table 1: Plausible Oxidation Products of this compound

Oxidizing AgentPlausible ProductNotes
Peroxy acid (e.g., m-CPBA)2-Oxo-2-(1-oxido-3-pyridyl)acetamideOxidation of the pyridine nitrogen.
Strong oxidizing agents (e.g., KMnO4, heat)Degradation products (e.g., nicotinic acid, oxalic acid, ammonia)Cleavage of the molecular framework.

Reduction Reactions and Product Characterization

The reduction of this compound can proceed at two primary sites: the ketone carbonyl group and the amide carbonyl group. The choice of reducing agent will determine the selectivity of the reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the ketone and the amide. rsc.orgmasterorganicchemistry.comlibretexts.orgslideshare.net The expected product would be 2-amino-1-(3-pyridyl)ethanol, resulting from the complete reduction of both carbonyl functionalities to a hydroxyl group and an amine, respectively. libretexts.org

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally selective for the reduction of ketones in the presence of amides. reddit.comresearchgate.net Therefore, treatment of this compound with NaBH4 would likely yield 2-hydroxy-2-(3-pyridyl)acetamide, with the amide group remaining intact.

The characterization of these reduction products would involve IR spectroscopy to observe the disappearance of carbonyl signals and the appearance of hydroxyl and amine signals, along with NMR spectroscopy to confirm the structural changes.

Table 2: Predicted Reduction Products of this compound

Reducing AgentPredicted Major ProductFunctional Group Transformation
Lithium Aluminum Hydride (LiAlH4)2-amino-1-(3-pyridyl)ethanolKetone to alcohol, Amide to amine
Sodium Borohydride (NaBH4)2-hydroxy-2-(3-pyridyl)acetamideKetone to alcohol

Nucleophilic and Electrophilic Substitution Reactions

The pyridine ring in this compound is electron-deficient, particularly due to the electron-withdrawing effect of the nitrogen atom and the 3-substituted oxoacetamide group. This electronic nature dictates its susceptibility to nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: The electron-deficient pyridine ring is generally more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2-, 4-, and 6-positions. However, for a nucleophilic substitution to occur on the pyridine ring of this compound, a suitable leaving group would need to be present at one of these positions. In the absence of such a group, nucleophilic attack is more likely to occur at the electrophilic carbonyl carbons. masterorganicchemistry.comyoutube.com Strong nucleophiles can add to the ketone or, under certain conditions, the amide carbonyl group. youtube.com

Electrophilic Substitution: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. youtube.com The presence of the strongly electron-withdrawing 2-oxoacetamide (B1243867) group at the 3-position further deactivates the ring, making electrophilic substitution reactions challenging and requiring harsh conditions. oaji.netmasterorganicchemistry.com If substitution were to occur, the directing effect of the existing substituent would favor the 5-position. Common electrophilic substitution reactions include nitration and halogenation. masterorganicchemistry.comyoutube.com

Hydrolysis of the Acetamide (B32628) Moiety

The acetamide moiety of this compound can undergo hydrolysis under both acidic and alkaline conditions to yield 3-pyridylglyoxylic acid (or its carboxylate salt) and ammonia (B1221849) (or an ammonium (B1175870) salt).

Under acidic conditions, the reaction is typically initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release ammonia and the carboxylic acid.

In alkaline hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the amide carbonyl carbon to form a tetrahedral intermediate. This intermediate then eliminates an amide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid.

Reaction Mechanisms with Electrophilic Reagents

As discussed in section 5.3, the pyridine ring of this compound is deactivated towards electrophilic attack. The general mechanism for an electrophilic aromatic substitution reaction on this molecule would involve the attack of an electrophile (E+) on the π-electron system of the pyridine ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. Due to the deactivating nature of the 3-substituent, the activation energy for the formation of this intermediate is high. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyridine ring.

Recyclization Reactions of Related Structures

While specific recyclization reactions of this compound are not well-documented, related structures containing acetamide and other reactive functionalities are known to undergo such transformations to form new heterocyclic systems. For instance, N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides have been shown to undergo recyclization in the presence of amines to form substituted pyrrolo[3,4-b]pyridin-5-ones. beilstein-journals.org This suggests that the acetamide nitrogen in this compound could potentially act as a nucleophile in intramolecular cyclization reactions if a suitable electrophilic center is introduced into the molecule.

Furthermore, cyanoacetamide derivatives are versatile precursors for the synthesis of a variety of nitrogen-containing heterocycles through cyclocondensation reactions. ekb.egscispace.com This highlights the potential of the acetamide moiety, particularly if modified, to participate in the construction of more complex ring systems. nih.govbeilstein-journals.org

Plausible Reaction Mechanisms from Experimental and Theoretical Studies

Detailed mechanistic studies specifically on this compound are scarce. However, the combination of experimental and theoretical approaches is a powerful tool for elucidating reaction pathways in related molecules. For example, in the study of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, density functional theory (DFT) calculations were used to support the structural and electronic behavior of the molecule and its metal complexes. nih.gov

Theoretical studies, such as DFT calculations, can provide valuable insights into the plausible reaction mechanisms of this compound. scispace.com These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. beilstein-journals.orgdntb.gov.ualu.se This information can help to identify the most likely reaction pathways and to understand the regioselectivity of reactions such as electrophilic substitution or cyclocondensation. For instance, calculations of frontier molecular orbital (HOMO/LUMO) coefficients and charge densities can predict the most reactive sites for nucleophilic and electrophilic attack. beilstein-journals.org

Lack of Specific Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research focusing on the coordination chemistry of the compound this compound as a ligand. While extensive research exists for related pyridyl-acetamide structures, particularly those involving the pyridin-2-yl isomer and other substituted derivatives, the specific coordination behavior of the 3-pyridyl isomer, this compound, remains largely undocumented in the public domain.

The precise positioning of the nitrogen atom within the pyridine ring is a critical factor that dictates the coordination properties of a ligand, including its binding modes and the resulting geometry of metal complexes. The electronic and steric differences between pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl isomers mean that data cannot be accurately extrapolated from one to another.

Consequently, without dedicated studies on this compound, it is not possible to provide scientifically accurate and verifiable information for the requested sections:

Coordination Chemistry of 2 Oxo 2 3 Pyridyl Acetamide As a Ligand

Thermal Analysis of Metal Complexes and Kinetic Parameters:Data from thermal analysis (such as TGA/DTA) and the calculation of kinetic parameters for metal complexes of this ligand are absent from the reviewed literature.

Due to these constraints and the strict requirement to only include information directly pertaining to 2-Oxo-2-(3-pyridyl)acetamide, the generation of the requested detailed article is not feasible at this time. Further experimental research is required to elucidate the coordination chemistry of this specific compound.

Supramolecular Chemistry Involving 2 Oxo 2 3 Pyridyl Acetamide Scaffolds

Self-Assembly Principles and Molecular Recognition

There is no available research that specifically investigates the self-assembly behavior of 2-Oxo-2-(3-pyridyl)acetamide. Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures, driven by the principle of molecular recognition. This process relies on non-covalent interactions to form larger, ordered aggregates from smaller building blocks. However, studies detailing which specific recognition motifs guide the assembly of this compound, and what kind of larger structures are formed, have not been published.

Pi-Stacking Interactions in Solid-State Architectures

Pi-stacking interactions between aromatic rings, such as the pyridine (B92270) ring in this compound, are significant forces in the organization of molecules in the solid state. These interactions can influence the electronic properties and packing of crystalline materials. An analysis of these interactions requires crystallographic data to determine the distances and orientations between adjacent pyridine rings. No such structural information is available in the scientific literature for this compound, precluding any detailed discussion of the role of pi-stacking in its solid-state architecture.

Co-crystallization Strategies for Tuning Material Properties

Co-crystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of a solid by combining it with a suitable co-former. This technique relies on forming robust supramolecular synthons between the target molecule and the co-former. While general strategies for forming co-crystals of molecules containing pyridine and amide functionalities exist, there are no published studies that report the successful co-crystallization of this compound with any specific co-formers. Consequently, there is no data on how its material properties might be tuned using this approach.

In Vitro Biological Activity and Mechanistic Elucidation of 2 Oxo 2 3 Pyridyl Acetamide and Analogs

Enzyme Inhibition Studies and Mechanism of Action

The pyridine (B92270) acetamide (B32628) scaffold is a core component in a variety of molecules designed to interact with and inhibit specific enzymes. ontosight.ai These interactions are crucial for their potential therapeutic effects. The structural features, such as the pyridine ring and the acetamide group, allow for hydrogen bonding and other interactions with biological targets. ontosight.ai

α-Glucosidase Inhibition: Kinetic and Binding Mode Analysis

Delaying glucose absorption by inhibiting the α-glucosidase enzyme is a key therapeutic strategy for managing postprandial hyperglycemia. researchgate.netresearchgate.net Various derivatives of 2-Oxo-2-(3-pyridyl)acetamide have been synthesized and evaluated for their α-glucosidase inhibitory potential.

A series of chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives demonstrated moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, compared to the standard, acarbose (B1664774) (IC50: 750 ± 9 µM). researchgate.netresearchgate.net Kinetic analysis of the most potent compound in this series revealed a competitive mode of inhibition. researchgate.netresearchgate.net Molecular docking studies supported these in vitro findings, showing that the active compounds bind more readily to the enzyme's active site than acarbose, indicated by lower free binding energies. researchgate.net

Other related heterocyclic structures have also shown significant promise. Quinazolin-4(3H)-one derivatives were found to be potent α-glucosidase inhibitors, with one compound exhibiting competitive inhibition. nih.gov Similarly, certain cyclic sulfonamides with an N-arylacetamide group were identified as α-glucosidase inhibitors, with the most potent among them acting as a non-competitive inhibitor. mdpi.com Pyridazine-triazole hybrids have also been investigated, with one potent compound showing an uncompetitive mode of inhibition against α-glucosidase. nih.gov

Table 1: α-Glucosidase Inhibition by this compound Analogs and Related Compounds This table is interactive. You can sort and filter the data.

Compound Series/ClassMost Potent Compound(s)IC50 Value (µM)Inhibition ModeReference
Chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives (5a–i)5e111 ± 12Competitive researchgate.net, researchgate.net
2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives (6a-p)6p90Competitive researchgate.net
Quinazolin-4(3H)-one derivatives (7a-j)7b-Competitive nih.gov
Cyclic sulfonamides with N-arylacetamide group (12a-m)12i25.88Non-competitive mdpi.com
Pyridazine-triazole hybrids (10a-p)10k1.7Uncompetitive nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to prostaglandin (B15479496) biosynthesis and are major targets in inflammation research. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit these enzymes to varying degrees. nih.gov The larger active site of COX-2 compared to COX-1 allows for the design of selective inhibitors. tandfonline.com

The design of selective COX-2 inhibitors often incorporates a 2,3 diaryl-heterocyclic moiety, creating a "V-shape" that fits favorably into the COX-2 active site. tandfonline.com Studies on 1,3-diarylpyrazole derivatives with an oxopropenyl linker attached to phenyl and pyridyl rings showed that compounds with a 4-pyridyl ring had superior activity compared to those with a 3-pyridyl ring. nih.gov The introduction of an amide linker to quinazolinone scaffolds can create a bulkier structure, which may also favor entry into the larger COX-2 active site. tandfonline.com

tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition

The enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential in most bacteria for catalyzing the methylation of guanine (B1146940) at position 37 (m1G37) in tRNA. ntu.edu.sgnih.gov Its structural difference from the human homolog makes it an attractive target for developing new antibiotics. ntu.edu.sgnih.gov

A high-throughput screening identified several TrmD inhibitors, including compounds with a pyridine-pyrazole-piperidine scaffold. nih.gov These compounds were found to be S-Adenosyl-L-methionine (SAM)-competitive inhibitors, binding in the SAM-binding pocket of the enzyme. ntu.edu.sgnih.gov Further structure-based design led to the synthesis of thienopyrimidinone derivatives with high potency against TrmD. nih.govfigshare.com Molecular docking studies of S-alkyl benzimidazole-thienopyrimidines, which are structurally related, also showed a high affinity for the TrmD inhibitor binding site. mdpi.com This inhibition of TrmD is a key mechanism for the antimicrobial activity observed in these compounds. mdpi.com

General Enzyme/Receptor Interaction Modulations

The structural framework of pyridine acetamides allows for interaction with a wide array of biological targets beyond the specific enzymes mentioned above. ontosight.ai For example, various pyridine-containing compounds have been developed as pharmacological tools to study P2 receptors, acting as selective agonists or antagonists for different subtypes like P2X₁, P2X₂, P2X₄, and P2Y₁. nih.gov A 2-oxopyridine-3-carboxamide derivative was identified as a positive allosteric modulator for the cannabinoid receptor type 2 (CB2R). researchgate.net Similarly, (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide has been noted for its modulating activity. google.com

Types of Enzyme Inhibition (Direct, Time-Dependent, Metabolism-Dependent)

Enzyme inhibition by pyridine acetamide analogs can occur through various mechanisms, including direct, time-dependent, and metabolism-dependent pathways.

Direct Inhibition : As seen with α-glucosidase and TrmD inhibitors, the compound binds directly to the enzyme to prevent its function. This can be competitive, non-competitive, or uncompetitive. researchgate.netmdpi.comnih.gov

Time-Dependent Inhibition : Some compounds exhibit inhibitory effects that increase with pre-incubation time with the enzyme. (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487) displays time-dependent pharmacokinetics. nih.govresearchgate.net

Metabolism-Dependent Inhibition : In this mechanism, a metabolite of the parent drug is responsible for the inhibition. The time-dependent pharmacokinetics of AMG 487 are caused by its O-deethylated metabolite (M2), which is a mechanism-based inhibitor of the metabolizing enzyme CYP3A. nih.govresearchgate.net This means the metabolite irreversibly inactivates the enzyme after being formed. researchgate.net Another example is the oxidation of N,N-dimethylacetamide, which results in the inactivation of the metabolizing cytochrome P450 enzyme due to radical species attacking the enzyme's heme group. open.ac.uk

Antimicrobial Activity Investigations

Derivatives of this compound and related heterocyclic compounds have been extensively investigated for their antimicrobial properties against a range of pathogens. ontosight.aiontosight.ainih.gov

Compounds targeting the TrmD enzyme have shown activity against Gram-positive bacteria, including Staphylococcus aureus, Mycobacterium bovis BCG, and Mycobacterium smegmatis. ntu.edu.sg Thienopyrimidinone derivatives, also TrmD inhibitors, were active against Gram-positive and mycobacterial pathogens. figshare.com Specifically, S-alkyl derivatives of benzimidazole-thienopyrimidines displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria and the fungus Candida albicans. mdpi.com

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed significant antibacterial activity against five Gram-positive bacteria, including S. aureus and Enterococcus faecalis. nih.gov Other research has explored various pyridine-containing scaffolds. Sulfaguanidine hybrids bearing pyridine-2-one moieties showed good antimicrobial activity against several pathogens. nih.gov Thieno[2,3-b]pyridine analogs also exhibited potent activity against S. aureus, E. coli, and C. albicans. arabjchem.org

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Acetamide Analogs and Related Compounds This table is interactive. You can sort and filter the data.

Compound Series/ClassTest Organism(s)Activity (MIC in µg/mL)Reference
TrmD inhibitors (pyridine-pyrazole-piperidine scaffold)Staphylococcus aureus, Mycobacterium bovis BCG, Mycobacterium smegmatisShowed growth inhibition (specific values not provided) ntu.edu.sg
3-(Pyridine-3-yl)-2-oxazolidinone derivatives (21a-f)S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusActivity similar to linezolid nih.gov
Sulfaguanidine-pyridine-2-one hybrids (2a, 2b, 2d, 3a, 8, 11)Eight bacterial and fungal pathogensGood to moderate inhibition nih.gov
3-Cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate (B1203000) (28)Bacillus subtilis, S. aureusActivity comparable to Amikacin nih.gov
2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-...Gram-positive and Gram-negative bacteria, Candida albicansHighest activity in the series mdpi.com
Thieno[2,3-b]pyridine analogs (8-10)S. aureus, E. coli, C. albicansIC50: 14.2 - 24.3 arabjchem.org
N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H- researchgate.netresearchgate.netntu.edu.sgtriazole-3-ylsulfanyl)-acetamideS. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans, A. nigerMIC: 15.62 - 250 researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of this compound and its analogs has been a subject of scientific inquiry, with various studies exploring their efficacy against a spectrum of bacterial pathogens. While specific data on this compound is limited, research on related structures provides valuable insights into the potential antibacterial profile of this class of compounds.

Derivatives of 2-oxo-acetamide have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridyl structural element, were synthesized and evaluated for their in vitro antibacterial activity. nih.gov Compounds within this series, such as 21b, 21d, 21e, and 21f, exhibited potent antibacterial activity against five Gram-positive bacteria: Staphylococcus aureus (ATCC25923), Streptococcus pneumoniae (ATCC49619), Enterococcus faecalis (ATCC29212), Bacillus subtilis (ATCC6633), and Staphylococcus xylosus (ATCC35924), with minimum inhibitory concentrations (MICs) comparable to the standard drug, linezolid. nih.gov The introduction of a fluorine atom into the structure was found to significantly enhance the antibacterial activity. nih.gov

Similarly, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown promise. acs.org Specifically, compounds 2b and 2c from this series displayed significant activity against all tested bacterial strains, while compound 2i demonstrated the highest antibacterial activity. acs.org These compounds exhibited moderate to good activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) species. acs.org

Furthermore, complexes of related compounds, such as the copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, have been screened for their antibacterial properties. This complex was evaluated against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), showing notable biological activity. nih.govdntb.gov.ua The antibacterial activity of N-alkylated pyridine-based organic salts has also been reported, with some compounds showing inhibitory effects against S. aureus and E. coli. mdpi.com

The following table summarizes the antibacterial activity of some analogs of this compound.

Compound/AnalogBacterial StrainActivity (MIC in µg/mL)Reference
3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f)S. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusComparable to Linezolid nih.gov
2-Mercaptobenzothiazole acetamide derivative (2i)E. coli, S. typhi, S. aureus, B. subtilisMIC values close to levofloxacin (B1675101) acs.org
Copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamideE. coli, S. aureusNotable inhibition zones nih.govdntb.gov.ua

Antifungal Efficacy

The antifungal properties of this compound and its analogs have been investigated against various fungal pathogens. While direct studies on this compound are not extensively documented, research on structurally related compounds indicates a potential for antifungal activity.

For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also show activity against Aspergillus species. nih.gov Further optimization of this series led to the discovery of a compound with broad-spectrum in vitro antifungal activity against various fungi, including molds and dermatophytes. nih.gov

The copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide was screened for its antifungal activity against Candida albicans and Aspergillus flavus, demonstrating notable biological activity. nih.govdntb.gov.ua Similarly, certain pyridine derivatives have shown high antifungal activity against C. albicans and C. glabrata with MIC values of 12.5 μg/mL. mdpi.com

A series of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridin-4yl-4H- nih.govresearchgate.nettriazole-3-ylsulfanyl)-acetamide derivatives were synthesized and evaluated for their in vitro antifungal activity. ripublication.com Additionally, indolizinyl-2-oxo-acetamide derivatives have been patented as antifungal agents. researchgate.net

The table below presents the antifungal activity of some analogs.

Compound/AnalogFungal StrainActivityReference
2-(2-oxo-morpholin-3-yl)-acetamide derivativeCandida species, Aspergillus speciesFungicidal nih.gov
Copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamideC. albicans, A. flavusNotable inhibition nih.govdntb.gov.ua
Pyridine derivatives (12, 15, 16, 17)C. albicans, C. glabrataMIC = 12.5 µg/mL mdpi.com

Mechanisms of Action in Microbial Systems (e.g., Membrane Disruption, Metabolic Interference)

The precise mechanisms of action for this compound in microbial systems have not been fully elucidated. However, studies on related compounds suggest several potential pathways through which they exert their antimicrobial effects.

One proposed mechanism for related pyridine compounds is the disruption of the bacterial cell membrane, which leads to cell lysis. For some 3-(pyridine-3-yl)-2-oxazolidinone derivatives, molecular docking studies have been employed to predict their mode of action, suggesting interactions with key bacterial targets. nih.gov In the case of acetamide derivatives of 2-mercaptobenzothiazole, molecular docking studies indicated that a particularly active compound, 2i, shares hydrophobic pockets with levofloxacin in bacterial kinases and DNA gyrases, suggesting a potential for interfering with DNA replication and repair. acs.org

Antibiofilm Activity and Drug Resistance Development Assays

The ability of bacteria to form biofilms contributes significantly to their resistance to antimicrobial agents. Research into the antibiofilm potential of this compound analogs has yielded promising results.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated universal antibiofilm activity. nih.gov Notably, compound 21d from this series showed significant, concentration-dependent inhibition of biofilm formation. nih.gov Furthermore, in a drug resistance development assay, compound 21d maintained a stable effect against S. pneumoniae for 15 days, a period longer than that observed for linezolid, indicating a lower potential for resistance development. nih.gov

Similarly, acetamide derivatives of 2-mercaptobenzothiazole have been tested for their antibiofilm activity. acs.org Three compounds from this series (2b, 2c, and 2i) exhibited promising antibiofilm potential, even surpassing the standard drug cefadroxil (B1668780) at a concentration of 100 μ g/100 μL. acs.org

Anticancer Activity Studies

Analogs of this compound have been the focus of numerous studies investigating their potential as anticancer agents. These studies have explored their cytotoxic effects on various cancer cell lines and have begun to unravel the molecular mechanisms underlying their activity.

For example, novel derivatives of 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide have been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines (MCF-7, T47-D, MDA-MB-231) and have shown acceptable anticancer activity. researchgate.net Another study on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated in vitro anti-proliferative activity against human breast (MCF7), cervical (Hela), and liver (HepG2) cancer cells. mdpi.com

Spiro-pyridine derivatives have also shown remarkably high activity against Caco-2 (colorectal adenocarcinoma) cell lines. mdpi.com Furthermore, certain 2-oxo-pyridine derivatives have exhibited cytotoxic activity against HepG-2 (hepatocellular carcinoma) and Caco-2 cell lines. mdpi.com

The table below summarizes the anticancer activity of some analogs.

Compound/AnalogCancer Cell LineActivity (IC50)Reference
2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivative (4a)MCF-77.5 µM researchgate.net
Spiro-pyridine derivative (7)Caco-27.83 μM mdpi.com
2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative (7)Caco-27.83 μM rsc.org

Apoptosis Induction Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. Several studies have indicated that analogs of this compound can trigger this process.

In studies of 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives, an annexin (B1180172) V/PI staining assay confirmed the induction of apoptosis in the MCF-7 cell line. researchgate.net A caspase 3/7 assay further revealed that the apoptosis induced by the more potent compounds was due to the activation of caspase 3. researchgate.net Research on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has also explored the activation of caspase-3, caspase-8, and caspase-9 to understand the molecular mechanisms of apoptosis induction. mdpi.com

Furthermore, 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives have been shown to promote apoptosis, with one compound increasing the apoptosis rate from 1.92% to 42.35% in Caco-2 cells. rsc.orgresearchgate.net

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, another common mechanism of anticancer drugs is to interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.

Cell cycle analysis of 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives showed an increase in the proportion of cells in the sub-G1 phase, which is consistent with an increase in apoptotic cells. researchgate.net For 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives, flow cytometry analysis demonstrated that a potent compound induced cell cycle arrest at the S phase in the Caco-2 cell line. mdpi.comrsc.org Specifically, treatment with this compound at its IC50 value markedly increased the S cell accumulation from 31.18% to 42.07%. mdpi.comrsc.org

Modulation of Signaling Pathways

The biological effects of this compound and its analogs are often rooted in their ability to modulate key intracellular signaling pathways. A primary target identified for this class of compounds is the p38 mitogen-activated protein (MAP) kinase pathway. acs.orgacs.org This pathway is a critical regulator of the production of pro-inflammatory cytokines. acs.org Inhibition of p38 MAP kinase can suppress the release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). acs.orgacs.org

For instance, a series of pyridinyl pyrimidine (B1678525) derivatives, structurally related to this compound, were identified as inhibitors of p38 MAP kinase, which in turn blocked cytokine release from peripheral blood mononuclear cells. acs.org The mechanism of action for some acetamide derivatives involves the modulation of the cereblon protein, part of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors and subsequent inhibition of tumor cell growth and enhancement of immune responses. Furthermore, acetate (B1210297), a simple acetamide-related molecule, has been shown to reverse LPS-induced phosphorylation of MAPK p38 and decrease basal levels of phosphorylated extracellular signal-regulated kinases 1/2 (ERK1/2) in astrocytes. nih.gov This suggests that acetate treatment can disrupt MAPK and NF-κB signaling, contributing to a net anti-inflammatory effect. nih.gov

Some 2-oxoacetamide (B1243867) derivatives have also been shown to induce apoptosis in cancer cells through a caspase-8-dependent pathway. The reactive aldehyde group present in some analogous structures can form covalent bonds with biomolecules, allowing the compounds to interact with and modulate various molecular targets and pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR) Analysis for Anticancer Potency

The anticancer potential of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that enhance cytotoxicity against cancer cell lines. researchgate.net

Key findings from SAR analyses indicate that modifications at several positions on the core structure can significantly impact anticancer activity:

N-Substituents: The introduction of bulky groups, such as an adamantyl moiety, on the acetamide nitrogen can enhance anticancer activity. This is often attributed to increased lipophilicity, which improves penetration of the cell membrane.

Aromatic Ring Substitutions: The nature and position of substituents on the aromatic rings are critical. For example, in a series of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives, chloro-substitutions were found to be important for α-glucosidase inhibitory activity, a target relevant in some cancer contexts. researchgate.net In another study of chromene compounds, aromatic substitutions at the 6-position were found to be optimal for anti-proliferative potency. nih.gov

Heterocyclic Core: The core heterocyclic structure itself is a key determinant of activity. Comparisons between different heterocyclic cores like isoindol-dioxopiperidinyl, phenoxy, and benzothiazole (B30560) show that the core dictates receptor interactions. The replacement of a phenyl ring with heterocyclic rings such as furyl, thienyl, and pyridyl has been shown to decrease anticancer activity in some series. acs.org

Side Chains: The length and composition of side chains can influence potency. For imidazo-[1,2-a]-pyridine-3-carboxamide derivatives, 3-carboxylate derivatives were found to be much more potent than the corresponding 3-oxoacetamide and 3-acetamide derivatives. nih.gov

The following table summarizes the anticancer activity of selected 2-oxoacetamide analogs against various human cancer cell lines.

Compound/AnalogCancer Cell LineActivity (IC₅₀)Source
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (Compound 5r)HepG2 (Liver)10.56 ± 1.14 μM
2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide derivativeHCT-116 (Colon)~15 µM
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDEMCF-7 (Breast)~25 µM
2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamideBreast Cancer Lines27.7–39.2 µM mdpi.com
2-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-4-yl) acetamide (4f)MDA-MB231 (Breast)11.82 µM nih.gov
Chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (Compound 5e)α-glucosidase inhibition111 ± 12 µM researchgate.net
2-cyano-N-(aryl)-2-oxoacetamide derivative (5a)MCF-7 (Breast)1.77 µM mdpi.com
2-cyano-N-(aryl)-2-oxoacetamide derivative (5e)MCF-7 (Breast)1.39 µM mdpi.com

Anti-inflammatory Effects and Cytokine Modulation

Derivatives of this compound exhibit notable anti-inflammatory properties, primarily through the modulation of inflammatory cytokine production. archivepp.comarchivepp.com This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. archivepp.commdpi.com

The primary mechanism involves the suppression of pro-inflammatory cytokines. mdpi.commdpi.com Studies have demonstrated that acetamide derivatives can inhibit the release of key cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α): Several acetamide analogs are potent inhibitors of TNF-α production. mdpi.comnih.gov For example, N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides were developed as potent inhibitors of TNF-α converting enzyme (TACE), which is required for the release of active TNF-α. nih.gov

Interleukin-1β (IL-1β): The release of IL-1β is also significantly inhibited by these compounds, often through the p38 MAP kinase pathway. acs.orgmdpi.com

Interleukin-6 (IL-6): Inhibition of IL-6 production has also been observed with various acetamide and related polyphenol analogs. mdpi.commdpi.com

Conversely, some compounds have been shown to enhance the release of anti-inflammatory cytokines like IL-10. mdpi.com The modulation of the balance between pro- and anti-inflammatory cytokines is a key aspect of their anti-inflammatory effect. nih.govmdpi.com For example, acetate treatment in astrocytes was found to reverse the LPS-induced decrease in the anti-inflammatory cytokine TGF-β1. nih.gov

The table below details the cytokine modulation effects of selected acetamide analogs.

Compound/AnalogCell TypeEffectMechanism/TargetSource
Pyridinyl pyrimidine derivativesPBMC, Human Whole BloodInhibition of TNF-α and IL-1β releasep38 MAP kinase inhibition acs.org
N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamideNot specifiedTNF-α inhibitor, modulates IL-1 and IL-10Not specified
N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide (Compound 2o)Human Whole BloodInhibition of TNF-α production (IC₅₀ = 0.42 µM)TACE inhibition nih.gov
1,3-disubstituted-2-thiohydantoin (Compound 7)RAW264.7 macrophagesInhibition of IL-1β, IL-6, and TNF-α expressionCOX-2 binding mdpi.com
AcetatePrimary astrocytesReduced TNF-α, IL-1β; Increased TGF-β1, IL-4Disruption of MAPK and NF-κB signaling nih.gov

DNA Binding Affinity Studies

The interaction of 2-oxo-2-pyridyl)acetamide and its derivatives with DNA is an area of investigation for their potential therapeutic applications, particularly in cancer. researchgate.netontosight.ai While direct studies on this compound are limited, research on structurally related compounds provides insights into their DNA binding capabilities.

Metal complexes of related acetamide ligands have been shown to bind to DNA. researchgate.netmdpi.com For instance, Ni(II) and Co(II) complexes of 2-(2-(2-hydroxybenzyliden) hydrazinyl)-2-oxo-N-(pyridine-2-yl) acetamide demonstrated DNA binding affinity. researchgate.net Spectroscopic studies of metal-based imine derivatives suggest that these compounds interact with DNA primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction can lead to conformational changes in the DNA and potentially trigger cellular responses like apoptosis. beilstein-journals.org

It has also been noted that some heterocyclic derivatives based on the 1,10-phenanthroline (B135089) system can bind to and stabilize quadruplex DNA structures, such as those found in telomeres, which is a target for anticancer drug development. nih.gov

Chemical Biology Applications of 2 Oxo 2 3 Pyridyl Acetamide As Research Tool Compounds

Development of Probes for Biological Target Identification

The identification of the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. Chemical probes are small molecules designed to bind to a specific protein target, allowing for its identification and functional characterization. rsc.org The 2-oxo-2-(3-pyridyl)acetamide framework is well-suited for the development of such probes.

Strategies for target identification often involve creating derivatives of a bioactive scaffold that incorporate a reactive or reporter group. rsc.org For instance, the core structure can be modified to include a photo-affinity label or a "click chemistry" handle, such as an alkyne or azide. rsc.org These modifications allow the probe, upon binding to its target protein, to be permanently cross-linked via UV irradiation or linked to a reporter molecule (like biotin (B1667282) or a fluorophore) for subsequent isolation and identification by techniques like mass spectrometry. rsc.org

While direct examples of this compound being functionalized into such probes are not extensively documented in publicly available research, its derivatives have been identified through high-throughput screening and optimized based on structure-activity relationships (SAR). For example, the discovery of ML188, a non-covalent inhibitor of the SARS-CoV 3CL protease, originated from a high-throughput screen and was optimized using structure-based design. nih.govacs.org The detailed X-ray crystallography of the inhibitor bound to its target enzyme provides a clear roadmap for how the 2-(pyridin-3-yl)acetamide (B1296714) core could be functionalized to create a chemical probe to identify other potential binding partners or to study drug-target engagement in living cells. nih.govacs.org

Application in Investigating Specific Biological Pathways

Derivatives of this compound have been synthesized and utilized as tool compounds to investigate several critical biological pathways, particularly in virology, metabolic disease, and cancer biology.

Inhibition of Viral Proteases

The 3C-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, making it a key target for antiviral research. nih.gov A high-throughput screening campaign identified a dipeptide-like series of inhibitors with a pyridin-3-yl acetamide (B32628) core. nih.govacs.org Further optimization led to the development of potent, non-covalent inhibitors of the SARS-CoV 3CL protease. nih.govacs.org One such probe compound, ML188, was instrumental in exploring the enzyme's binding pockets. nih.gov The use of a multi-component Ugi reaction allowed for rapid synthesis of analogues to probe the structure-activity relationships within the S1', S1, and S2 binding sites of the protease. nih.gov The resulting X-ray crystal structure of the enzyme-inhibitor complex provided critical insights into the non-covalent interactions that govern binding, aiding in the investigation of the viral replication pathway and the design of future antiviral agents. nih.govacs.org

CompoundTargetInhibitory Activity (IC₅₀ or Kᵢ)
ML188 (16-(R))SARS-CoV 3CLproKᵢ = 3.5 µM
Analog 40aSARS-CoV 3CLproIC₅₀ = 2.2 µM nih.gov
Analog 40bSARS-CoV 3CLproIC₅₀ = 2.1 µM nih.gov

Modulation of Metabolic Pathways

In the context of metabolic diseases like type 2 diabetes, a key therapeutic strategy is to delay glucose absorption by inhibiting enzymes such as α-glucosidase. researchgate.net Researchers have synthesized and evaluated a series of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives for their ability to inhibit this enzyme. researchgate.net These compounds served as research tools to probe the active site of α-glucosidase. The study found that several derivatives displayed moderate to excellent inhibitory activity, with the most potent compound showing a competitive mode of inhibition. researchgate.net Molecular docking studies further elucidated the binding modes, suggesting that these compounds interact more readily with the enzyme than the standard drug, acarbose (B1664774). researchgate.net This research provides valuable tools for studying the role of α-glucosidase in postprandial hyperglycemia. researchgate.net

Compound Derivativeα-Glucosidase Inhibition (IC₅₀)
5aModerate
5e111 ± 12 µM researchgate.net
Standard (Acarbose)750 ± 9 µM researchgate.net

Interference with Cell Division and Cancer Progression

The 2-oxo-acetamide scaffold is found in compounds designed to interfere with cancer-related pathways, such as cell division and apoptosis. One area of focus has been the development of anti-mitotic agents that target tubulin, a protein essential for microtubule formation and cell division. researchgate.net A novel compound, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, was designed based on the scaffolds of known anti-mitotic agents. researchgate.netajprd.com This compound was used as a tool to assess cytotoxic activity against various breast cancer cell lines, demonstrating good efficacy against cancerous cells while showing low toxicity to normal cells. researchgate.net

Further studies on related derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide have helped to probe the mechanisms of cell death. researchgate.net One compound, 4a, showed potent anti-proliferative activity against MCF-7 breast cancer cells. researchgate.net Subsequent mechanistic studies using this compound as a probe, including annexin (B1180172) V/PI staining and caspase 3/7 assays, revealed that it induces apoptosis through the activation of caspase 3, providing valuable insights into the programmed cell death pathway in these cancer cells. researchgate.net

CompoundCell LineCytotoxicity (IC₅₀)
Compound 4aMCF-7 (Breast Cancer)7.5 µM researchgate.net
Compound 4aNIH-3T3 (Normal Fibroblast)> 100 µM researchgate.net
Compound 4fMDA-MB231 (Breast Cancer)11.82 µM nih.gov
Compound 4gMDA-MB231 (Breast Cancer)13.33 µM nih.gov
Compound 4MCF-7 (Breast Cancer)27.7 µM researchgate.net
Compound 4T47-D (Breast Cancer)39.2 µM researchgate.net
Compound 4MDA-MB 231 (Breast Cancer)31.4 µM researchgate.net
Compound 4NIH-3T3 (Normal Fibroblast)> 100 µM researchgate.net

Probing Cell Signaling Receptors

Molecular docking studies have utilized a ligand based on the 2-oxo-acetamide structure, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, to investigate interactions with the Insulin-like growth factor 1 receptor (IGF-1R). nih.gov This receptor is a key component in signaling pathways that regulate cell growth and proliferation. The computational study predicted various non-covalent interactions between the compound and the receptor, demonstrating the utility of this scaffold as a chemical tool to explore the binding landscape of therapeutically relevant receptors. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-Oxo-2-(3-pyridyl)acetamide

The compound this compound belongs to the α-ketoamide class of molecules, a structural motif recognized for its significant presence in biologically active natural products and pharmaceutical candidates. acs.orgnih.gov The core structure, featuring a pyridine (B92270) ring attached to an α-ketoamide moiety, provides a versatile scaffold for medicinal chemistry due to the varied biological activities associated with both pyridines and α-ketoamides. researchgate.netmdpi.com Pyridine derivatives are known for a wide spectrum of therapeutic properties, including antimicrobial, antiviral, and antidiabetic effects. researchgate.netmdpi.com Similarly, the α-ketoamide group is a key pharmacophore in enzyme inhibitors and other therapeutic agents. nih.govacs.org

Current research on derivatives and analogues of this compound has primarily focused on exploring its therapeutic potential. For instance, various derivatives containing the N-(pyridin-3-yl) acetamide (B32628) substructure have been synthesized and evaluated for α-glucosidase inhibition, which is relevant for the management of type 2 diabetes. researchgate.net Other related structures, such as 3-(pyridine-3-yl)-2-oxazolidinone derivatives, have been investigated for their antibacterial properties, showing potent activity against Gram-positive bacteria. nih.gov The synthesis of such compounds often involves multi-step reactions to build the core structure and introduce various substituents to modulate biological activity. nih.govresearchgate.netmdpi.com

The synthetic accessibility of α-ketoamides, including this compound, has expanded significantly. acs.orgnih.gov Modern catalytic methods, such as oxidative amidation and double aminocarbonylation, have provided efficient routes to this class of compounds, often utilizing readily available starting materials. nih.govacs.org These advancements facilitate the generation of diverse libraries of derivatives for biological screening.

Unexplored Areas in this compound Chemistry and Biology

Despite the progress in synthesizing and evaluating related structures, several areas concerning this compound itself remain largely unexplored. A detailed investigation into the full range of its biological activities is still needed. While derivatives show promise, the intrinsic activity of the parent compound against a broad panel of biological targets has not been comprehensively documented.

Key unexplored areas include:

Mechanistic Studies: For the biological activities that are identified, the precise molecular mechanisms of action are often not fully elucidated. Future work should focus on identifying the specific enzymes or receptors that this compound and its derivatives interact with.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications to the pyridine ring and the acetamide group affect biological activity is lacking. Comprehensive SAR studies would provide a roadmap for designing more potent and selective analogues.

Pharmacokinetic Profile: There is limited information on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability, bioavailability, and potential toxicity is crucial for any therapeutic development. rsc.org

Coordination Chemistry: The pyridine nitrogen and amide functionalities make this compound a potential ligand for metal complexes. mdpi.comresearchgate.net The synthesis and characterization of its metal complexes could lead to new applications in catalysis, materials science, or as metallodrugs.

Applications in Organic Synthesis: The α-ketoamide motif is a versatile synthetic intermediate. acs.orgnih.gov The potential of this compound as a building block for constructing more complex heterocyclic systems has not been fully realized.

Emerging Methodologies and Interdisciplinary Approaches

Future research on this compound would benefit from the adoption of emerging methodologies and a more interdisciplinary approach.

Emerging Synthetic Methodologies: The field of organic synthesis is continually evolving, with a focus on green and sustainable chemistry. nih.gov New catalytic systems, including photocatalytic and electrosynthetic methods, offer milder and more efficient alternatives to traditional synthetic routes for α-ketoamides. nih.govmdpi.com These approaches could be applied to the synthesis of this compound and its derivatives, potentially reducing waste and improving yields. google.com Flow chemistry is another powerful technique that could enable safer, more scalable, and automated synthesis.

Interdisciplinary Approaches:

Computational Chemistry: In silico methods such as molecular docking can predict the binding of this compound derivatives to biological targets, helping to prioritize synthetic efforts and explain observed biological activities. researchgate.netnih.gov Computational tools can also be used to predict ADMET properties, further guiding the drug discovery process. rsc.org

Chemical Biology: The development of chemical probes based on the this compound scaffold could be a powerful way to identify its cellular targets and elucidate its mechanism of action.

Materials Science: By exploring its coordination chemistry, there is potential to develop novel materials, such as metal-organic frameworks (MOFs) or functional polymers, with unique electronic or catalytic properties. researchgate.net

By combining modern synthetic methods with computational and biological tools, the full potential of this compound as a versatile chemical entity can be unlocked, paving the way for new discoveries in medicine, catalysis, and materials science.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Amide couplingHATU, DIPEA, DMF, rt, 12h65–78
CyclizationNaH, THF, 0°C → rt, 3h72
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

How can researchers optimize the yield and purity of this compound during synthesis?

Answer:
Advanced optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while toluene minimizes side reactions in cyclizations .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductions) enhance regioselectivity .
  • Automation : Continuous flow reactors reduce reaction times and improve reproducibility .
  • Analytical monitoring : Real-time HPLC or TLC ensures intermediate purity, avoiding byproduct accumulation .

Q. Common pitfalls :

  • Moisture sensitivity in amide bond formation → Use molecular sieves or anhydrous conditions.
  • Epimerization during cyclization → Optimize base strength (e.g., LiHMDS over NaH) .

What spectroscopic and computational methods are employed to characterize this compound?

Answer:
Basic characterization :

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., pyridyl protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. Advanced techniques :

  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles/packing modes .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectral data .

Q. Table 2: Key Spectral Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)Pyridyl H: δ 8.3–8.6 ppm; Acetamide NH: δ 10.2 ppm
IRC=O stretch: 1680 cm⁻¹; N-H bend: 3300 cm⁻¹
X-ray diffractionCrystal system: Monoclinic; Space group: P2₁/c

How do structural modifications of this compound influence its biological activity?

Answer:

  • Pyridyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation, while bulky groups (e.g., benzyl) reduce membrane permeability .
  • Metal complexes : Ni(II) or Co(II) chelates show improved antimicrobial activity (MIC: 2–8 µg/mL) compared to the parent compound .
  • Sulfur incorporation : Thioacetamide derivatives exhibit stronger enzyme inhibition (e.g., COX-2 IC₅₀: 0.8 µM) due to covalent binding .

Q. Table 3: Biological Activity of Derivatives

DerivativeTarget/AssayActivityReference
Co(II) complexC. albicans (MIC)4 µg/mL
Thioacetamide analogCOX-2 inhibitionIC₅₀: 0.8 µM
Piperidine-indole hybridDNA binding (Kd)1.2 × 10⁶ M⁻¹

What are the challenges in resolving contradictory data regarding the compound’s mechanism of action?

Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Stereochemical effects : Unreported enantiomers may exhibit divergent activities (e.g., R-isomer inhibits CYP450, S-isomer does not) .

Q. Methodological solutions :

  • Comparative studies : Use isogenic cell lines and standardized protocols .
  • Molecular docking : Validate target interactions using AutoDock or Schrödinger Suite .
  • Mutagenesis : Knock out suspected off-target receptors (e.g., GPCRs) to isolate effects .

Case study : Conflicting reports on antifungal activity were resolved by correlating logP values with membrane penetration efficiency (r² = 0.91) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.